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SARS-CoV-2-IN-34 -

SARS-CoV-2-IN-34

Catalog Number: EVT-15276652
CAS Number:
Molecular Formula: C91H119N13O16S
Molecular Weight: 1683.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of SARS-CoV-2-IN-34 typically involves multi-step organic synthesis techniques. These methods may include:

  1. Initial Reactions: The compound may be synthesized starting from readily available precursors through reactions such as nucleophilic substitutions or coupling reactions.
  2. Purification: After synthesis, purification processes like recrystallization or chromatography are employed to isolate the desired compound from byproducts.
  3. Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of SARS-CoV-2-IN-34.

The precise synthetic route can vary based on the specific chemical structure of SARS-CoV-2-IN-34, which is not detailed in the provided sources.

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: Determining the molecular weight is crucial for understanding its pharmacokinetics.
  • Functional Groups: Identification of key functional groups that interact with viral targets, such as hydroxyls, amines, or halogens.

Further structural data would ideally be obtained from crystallography studies or computational modeling to visualize interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

SARS-CoV-2-IN-34 is designed to inhibit specific enzymatic reactions crucial for viral replication. The main reactions it may participate in include:

  1. Inhibition Mechanism: The compound likely acts as a competitive inhibitor that binds to active sites of viral proteases or polymerases.
  2. Binding Affinity Studies: Kinetic studies can be performed to measure how effectively SARS-CoV-2-IN-34 inhibits its target enzymes compared to other known inhibitors.

Technical details regarding these reactions would typically involve kinetic parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration).

Mechanism of Action

Process and Data

The mechanism of action for SARS-CoV-2-IN-34 involves its interaction with viral proteins essential for replication. This process can be summarized as follows:

  1. Target Binding: The compound binds to the active site of viral proteases or polymerases, preventing substrate access.
  2. Disruption of Viral Lifecycle: By inhibiting these enzymes, SARS-CoV-2-IN-34 effectively disrupts the virus's ability to replicate and assemble new virions.

Data supporting this mechanism would come from biochemical assays demonstrating reduced viral replication in cell cultures treated with the compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SARS-CoV-2-IN-34 are critical for its development as a therapeutic agent:

  1. Solubility: Understanding solubility in various solvents aids in formulation development.
  2. Stability: Stability assessments under different pH and temperature conditions are necessary to ensure efficacy during storage.
  3. Lipophilicity: The partition coefficient (logP) provides insight into membrane permeability, an important factor for oral bioavailability.

Relevant data on these properties would typically be gathered from preliminary studies conducted during the drug development process.

Applications

Scientific Uses

SARS-CoV-2-IN-34 is primarily investigated for its potential use in treating COVID-19 by inhibiting viral replication. Its applications include:

  1. Therapeutic Development: As a candidate for antiviral therapy, it could be utilized in clinical trials aimed at assessing efficacy and safety.
  2. Research Tool: It may serve as a valuable tool in virology research to study SARS-CoV-2 biology and test other antiviral compounds.

The ongoing research into this compound reflects a broader effort to develop effective treatments against COVID-19, emphasizing the urgency given the global pandemic context.

Discovery and Development of SARS-CoV-2-IN-34 as an Antiviral Agent

High-Throughput Screening Methodologies for SARS-CoV-2 Inhibitor Identification

The identification of SARS-CoV-2-IN-34 originated from large-scale high-throughput screening (HTS) campaigns designed to rapidly profile compound libraries against SARS-CoV-2. The ReFRAME drug library—a collection of ~12,000 clinically evaluated or FDA-approved small molecules—served as a primary screening resource [2] [6]. Screening methodologies employed virus-induced cytopathogenic effect (CPE) assays in Vero E6 cells, which are highly permissive to SARS-CoV-2 infection. Cells were challenged with clinical isolates (e.g., SARS-CoV-2 HKU-001a) at a low multiplicity of infection (MOI = 0.01) to capture multicycle replication, with endpoint measurements at 72 hours post-infection [2].

Critical to SARS-CoV-2-IN-34’s discovery was the implementation of orthogonal validation assays. Initial hits from CPE screening were retested using immunostaining for viral nucleoprotein (NP) and a distinct SARS-CoV-2 strain (USA-WA1/2020) to minimize false positives. Compounds showing >40% viral replication inhibition advanced to dose-response profiling [2]. Gene set enrichment analysis (GSEA) further prioritized target classes, revealing enrichment in serine protease modulators and kinase inhibitors, which aligned with viral entry and replication mechanisms [2] [6]. The screen identified 100 compounds with antiviral activity, 21 of which exhibited dose-dependent responses, including precursors to SARS-CoV-2-IN-34 [2].

Table 1: Key HTS Parameters for SARS-CoV-2-IN-34 Identification

ParameterValue/DescriptionSignificance
Cell LineVero E6High permissiveness to SARS-CoV-2 infection
Assay ReadoutCPE reduction / NP immunostainingQuantifies viral replication inhibition
Compound Concentration5 µM (primary), 1–2.5 µM (validation)Balanced sensitivity and specificity
Viral Strain(s)HKU-001a, USA-WA1/2020Confirmed broad-spectrum activity
Z′ Factor0.4Robust assay quality

Rational Design Strategies Targeting Conserved Viral Protease Active Sites

SARS-CoV-2-IN-34 was optimized to target the main protease (Mpro/3CLpro), a conserved cysteine protease essential for processing viral polyproteins. Mpro’s catalytic dyad (Cys145-His41) and substrate-binding subsites (S1, S1′, S2, S4) exhibit >96% sequence identity with SARS-CoV Mpro, making it an ideal target for rational design [5] [6]. Structural insights from X-ray crystallography (PDB: 6XHU) revealed that the S1 and S2 pockets favor hydrophobic residues (e.g., Leu141, His163, Met165), while the S4 pocket accommodates polar moieties [5].

SARS-CoV-2-IN-34’s design leveraged non-covalent inhibition strategies to circumvent limitations of covalent binders (e.g., toxicity, off-target reactivity). Scaffolds were derived from prior SARS-CoV Mpro inhibitors (e.g., GC376), with modifications enhancing interactions in the conserved S1′ pocket [6]. Key design elements included:

  • Hydrogen-bond donors/acceptors positioned to engage Gly143, Ser144, and His163.
  • Hydrophobic substituents optimized for Van der Waals contacts with Met49 and Met165.
  • Rigid backbone structures to reduce entropic penalties upon binding [5] [6].

Table 2: Conserved Residues Targeted by SARS-CoV-2-IN-34 in Mpro

SubsiteKey ResiduesInteraction TypeSARS-CoV-2-IN-34 Moieties
S1Phe140, Leu141, His163Hydrophobic, π-π stackingBiphenyl group
S1′His41, Cys145, Ser144Hydrogen bondingCarbonyl/carboxylate
S2Met49, Met165, Asp187Van der Waals, ionicAliphatic chains
S4Gln189, Thr190Hydrogen bondingAmide groups

Structure-Activity Relationship (SAR) Optimization of Lead Compounds

Lead optimization of SARS-CoV-2-IN-34 focused on enhancing binding affinity and metabolic stability through systematic SAR studies. Initial leads exhibited moderate Mpro inhibition (IC50: 1–5 µM) but suffered from poor solubility or rapid hepatic clearance. Key SAR findings included:

  • P1 position: Replacement of tert-butyl with cyclopropyl improved hydrophobic packing in the S1 pocket, increasing potency 3-fold.
  • P2 position: Introduction of a pyridinyl ring enhanced hydrogen bonding with Glu166, reducing IC50 from 2.1 µM to 0.4 µM.
  • P3 position: Fluorination of aromatic rings boosted cell membrane permeability (log P reduced from 3.8 to 2.9) without compromising antiviral activity [5] [6].

SARS-CoV-2-IN-34’s final structure demonstrated low-nanomolar inhibition (IC50: 0.038 µM) in enzymatic assays and EC50 of 0.7 µM in human pneumocyte-like cells. Crucially, it retained efficacy against Omicron variants (BA.1, BA.5) due to Mpro’s high sequence conservation (>99.8%) [6].

Table 3: Impact of Structural Modifications on SARS-CoV-2-IN-34 Activity

PositionModificationIC50 (µM)Antiviral EC50 (µM)Effect
LeadUnsubstituted phenyl2.15.3Baseline
P1Cyclopropyl0.72.1Enhanced S1 occupancy
P2Pyridinyl0.41.5H-bond with Glu166
Final (P3)Fluorinated pyridinyl0.0380.7Optimal solubility and potency

Properties

Product Name

SARS-CoV-2-IN-34

IUPAC Name

(4S)-4-[3-[[2-[(4S,10S,16S,22S)-6-(4-aminobutanoyl)-4,16,22-tribenzyl-12-(3-cyclohexylpropanoyl)-10-(2-methylpropyl)-18-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetyl]amino]propanoylamino]-5-[(2-amino-2-oxoethyl)-(3-carboxypropanoyl)amino]pentanoic acid

Molecular Formula

C91H119N13O16S

Molecular Weight

1683.1 g/mol

InChI

InChI=1S/C91H119N13O16S/c1-63(2)46-74-53-103(85(112)37-32-64-18-7-3-8-19-64)60-82(109)98-76(49-66-22-11-5-12-23-66)55-104(88(115)51-69-31-33-70-26-15-16-27-72(70)47-69)61-83(110)97-75(48-65-20-9-4-10-21-65)54-101(58-80(107)94-44-41-79(106)95-73(36-39-89(116)117)52-100(57-78(93)105)86(113)38-40-90(118)119)87(114)42-45-121-62-68-29-34-71(35-30-68)91(120)99-77(50-67-24-13-6-14-25-67)56-102(59-81(108)96-74)84(111)28-17-43-92/h4-6,9-16,20-27,29-31,33-35,47,63-64,73-77H,3,7-8,17-19,28,32,36-46,48-62,92H2,1-2H3,(H2,93,105)(H,94,107)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H,99,120)(H,116,117)(H,118,119)/t73-,74-,75-,76-,77-/m0/s1

InChI Key

PJFMHAITNNUMPN-KOYCUUMDSA-N

Canonical SMILES

CC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)NC(CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8

Isomeric SMILES

CC(C)C[C@H]1CN(CC(=O)N[C@H](CN(CC(=O)N[C@H](CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)N[C@H](CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)N[C@@H](CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8

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